molecular formula C8H9NO3 B11777778 methyl 3-acetyl-1H-pyrrole-2-carboxylate

methyl 3-acetyl-1H-pyrrole-2-carboxylate

Cat. No.: B11777778
M. Wt: 167.16 g/mol
InChI Key: SMIRQTBGKLXLIU-UHFFFAOYSA-N
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Description

Methyl 3-acetyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-acetyl-1H-pyrrole-2-carboxylate can be synthesized through several methods. One common approach involves the condensation of 3-acetylpyrrole with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired ester product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Methyl 3-acetyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the synthesis of heterocyclic compounds with therapeutic potential.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 3-acetyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-acetyl-1H-pyrrole-3-carboxylate
  • Methyl 2-acetyl-1H-pyrrole-3-carboxylate
  • Methyl 4-acetyl-1H-pyrrole-2-carboxylate

Uniqueness

Methyl 3-acetyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted applications in research and industry.

Biological Activity

Methyl 3-acetyl-1H-pyrrole-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anti-tubercular, and other physiological activities, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a pyrrole ring with an acetyl group at the 3-position and a carboxylate ester at the 2-position. This unique structure contributes to its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrole compounds, including this compound, exhibit significant antimicrobial properties. The following table summarizes key findings from various studies on the antimicrobial efficacy of related pyrrole compounds:

CompoundTarget PathogenZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus1532 μg/mL
This compoundEscherichia coli1264 μg/mL
Pyrrole derivatives (general)Various bacterial pathogensVariesVaries

These findings indicate that this compound and its derivatives possess promising antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anti-Tubercular Activity

Pyrrole derivatives have also been evaluated for their anti-tubercular activity. A study focusing on structure-activity relationships (SAR) found that certain pyrrole compounds showed potent activity against drug-resistant strains of Mycobacterium tuberculosis. For instance, modifications to the pyrrole ring and the introduction of electron-withdrawing groups significantly enhanced their efficacy. The following table outlines some results:

CompoundActivity TypeMIC (μg/mL)
This compoundAnti-tubercular<0.016
Other pyrrole derivativesAnti-tubercularVaries

The results suggest that this compound could serve as a lead compound for developing new anti-tubercular agents.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell death. Studies have indicated that pyrrole compounds can modulate key metabolic pathways in bacteria, making them effective against resistant strains.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Antimicrobial Efficacy : A study evaluated a series of methyl pyrrole derivatives against common pathogens. This compound demonstrated superior activity compared to traditional antibiotics in specific cases.
  • Case Study on Tuberculosis Treatment : In vitro testing showed that this compound effectively reduced the viability of M. tuberculosis strains resistant to first-line treatments, suggesting its utility in combination therapies.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

methyl 3-acetyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C8H9NO3/c1-5(10)6-3-4-9-7(6)8(11)12-2/h3-4,9H,1-2H3

InChI Key

SMIRQTBGKLXLIU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(NC=C1)C(=O)OC

Origin of Product

United States

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